4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S/c1-18-11-8-9(5-6-10(11)13)19(16,17)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANVULWOTSJVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-3-Methoxybenzenesulfonyl Chloride
The precursor sulfonyl chloride is typically synthesized via chlorosulfonation of 3-bromo-4-methoxybenzene derivatives. A representative procedure involves:
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Reagents : 3-Bromo-4-methoxybenzene, chlorosulfonic acid, dichloromethane.
This step requires careful temperature control to minimize side reactions, such as over-sulfonation or decomposition.
Coupling with 2-Aminopyridine
The sulfonyl chloride intermediate is subsequently reacted with 2-aminopyridine under basic conditions:
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Reagents : 4-Bromo-3-methoxybenzenesulfonyl chloride, 2-aminopyridine, triethylamine (base), dichloromethane.
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Workup : Aqueous washes followed by column chromatography (ethyl acetate/petroleum ether).
Mechanistic Insight : Triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward sulfonamide formation. The electron-rich pyridine ring in 2-aminopyridine enhances nucleophilicity, facilitating efficient coupling.
Alternative Synthetic Routes and Modifications
Buchwald-Hartwig Coupling for Complex Amines
In cases where the amine component is less reactive, palladium-catalyzed cross-coupling offers an alternative. A patent describing 4-bromo-N-(pyridine-2-methyl)naphthalene-1-sulfonamide synthesis utilized:
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Catalyst : Pd-based complexes.
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Yield : Moderate (50–70%) but viable for structurally complex amines.
Optimization Strategies for Enhanced Efficiency
Solvent and Base Selection
Temperature and Reaction Time
Purification Techniques
-
Column Chromatography : Ethyl acetate/petroleum ether (1:4) effectively separates the product from unreacted starting materials.
-
Recrystallization : Hexane/ethyl acetate mixtures yield high-purity crystals (melting point 82–83°C).
Comparative Analysis of Reported Yields
*Reported for intermediate steps in analogous syntheses.
Challenges and Troubleshooting
Sulfonyl Chloride Hydrolysis
Moisture-sensitive sulfonyl chlorides may hydrolyze to sulfonic acids. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following table highlights key structural differences between the target compound and its analogs:
Key Observations:
Electronic Effects :
- The target compound's 3-methoxy group provides electron-donating effects, contrasting with 2,4-difluoro substituents in 's analog, which are strongly electron-withdrawing . This difference may alter binding affinity in enzyme active sites.
- The 4-bromo substituent in the target and ’s compound introduces steric bulk and hydrophobic interactions, whereas 3-fluoro in enhances electronegativity without significant steric hindrance .
Heterocyclic Modifications: ’s compound attaches the sulfonamide to a pyridin-3-yl group, whereas the target uses pyridin-2-yl. ’s analog incorporates a piperazinyl group on the pyridine ring, which may improve aqueous solubility and pharmacokinetic properties compared to the target’s unsubstituted pyridine .
Biological Activity
4-Bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its reactivity and biological properties. The presence of the bromine atom, methoxy group, and pyridine moiety enhances its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as an inhibitor for various enzymes and receptors, influencing cellular pathways related to disease processes. Notably, it has been studied for its role in inhibiting perforin-mediated lysis, which is crucial in immune responses against infected cells .
Biological Activities
-
Antimicrobial Activity :
- The compound has shown promising antimicrobial properties against various pathogens. For instance, studies have indicated that related sulfonamide compounds exhibit significant activity against Mycobacterium tuberculosis and other bacterial strains .
- Table 1 summarizes the minimum inhibitory concentrations (MIC) for related compounds:
Compound Name MIC (µg/mL) Pathogen 4-Amino-N-(pyrazin-2-yl)benzenesulfonamide 6.25 M. tuberculosis H37Rv 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide 12.5 Staphylococcus aureus -
Anticancer Activity :
- Research indicates potential anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines. The compound has been linked to significant inhibition of cell proliferation with an IC50 value indicating effective cytotoxicity .
- A comparative study highlighted that compounds similar to this compound showed better selectivity indices against cancerous cells compared to standard treatments like 5-Fluorouracil .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be understood through structure-activity relationship studies. Variations in the sulfonamide linker and substitutions on the pyridine ring significantly influence biological activity:
- Substituent Effects : The presence of electron-withdrawing groups (like bromine) enhances binding affinity to target proteins, while electron-donating groups can modulate solubility and metabolic stability.
Case Studies
- Inhibition of Perforin :
- Pharmacokinetics :
Q & A
Basic: What are the standard synthetic routes for 4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via sulfonamide formation between a sulfonyl chloride derivative and 2-aminopyridine. Key steps include:
- Sulfonylation: React 4-bromo-3-methoxybenzenesulfonyl chloride with 2-aminopyridine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl by-products .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield (typically 60-75%) .
- Optimization: Monitor reaction progress via TLC. Adjust stoichiometry (1.1:1 molar ratio of sulfonyl chloride to amine) and temperature (0°C to room temperature) to minimize side products like disulfonates .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions:
- Data Collection: Use a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å) at 113 K to reduce thermal motion artifacts .
- Refinement: Employ SHELXL for structure solution. Key parameters include:
| Parameter | Value ( ) |
|---|---|
| Space group | Triclinic, |
| Unit cell (Å) | , , |
| Resolution | 0.75 Å |
| 0.028 |
- Analysis: Hydrogen bonding (e.g., N–H···O) and π-π stacking between pyridine rings stabilize the crystal lattice .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR:
- -NMR confirms regiochemistry: Pyridine protons appear as doublets (δ 8.2–8.5 ppm), while sulfonamide NH resonates at δ 10.2–10.5 ppm .
- -NMR identifies quaternary carbons (e.g., C-Br at δ 115 ppm) .
- IR: Sulfonamide S=O stretches appear at 1150–1350 cm .
- Mass Spectrometry: ESI-MS in positive mode shows [M+H] at 373.2 (calculated: 373.0) .
Advanced: How can molecular docking predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Target Selection: Identify receptors (e.g., kinases, GPCRs) with conserved sulfonamide-binding pockets, such as orexin receptors .
- Docking Workflow:
- Contradictions: If experimental IC deviates from docking scores, re-evaluate protonation states or solvent effects .
Basic: How to design a bioactivity assay for this compound’s antimitotic potential?
Methodological Answer:
- In Vitro Tubulin Polymerization Assay:
- Incubate compound (1–50 µM) with purified tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl, pH 6.8) at 37°C.
- Monitor polymerization via turbidity (350 nm) over 30 min. Compare to paclitaxel (positive control) .
- Cell-Based Assays: Use MTT assays on cancer cell lines (e.g., HeLa) with IC calculations. Validate with flow cytometry for G2/M arrest .
Advanced: How to resolve contradictions between crystallographic data and biochemical activity?
Methodological Answer:
- Case Example: If SCXRD shows a planar conformation but low kinase inhibition, consider:
- Conformational Flexibility: Run molecular dynamics (MD) simulations (NAMD, 100 ns) to assess ligand flexibility in solution .
- Protonation States: Use Poisson-Boltzmann calculations (PDB2PQR) to determine dominant ionization states at physiological pH .
- Metabolite Interference: Test metabolites (e.g., demethylated derivatives) via LC-MS in cell lysates .
Basic: What are common impurities in the synthesis, and how are they identified?
Methodological Answer:
- By-Products:
- Disulfonates: Formed from excess sulfonyl chloride. Detect via HPLC (C18 column, acetonitrile/water) at 254 nm .
- Dehalogenation Products: Monitor bromine loss via XPS or -NMR (loss of coupling with adjacent methoxy group) .
- Mitigation: Use scavengers (e.g., polymer-bound dimethylamine) to quench excess sulfonyl chloride .
Advanced: How does the methoxy group influence the compound’s electronic properties?
Methodological Answer:
- Computational Analysis:
- Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces. The methoxy group donates electron density via resonance, reducing sulfonamide acidity (pKa ~9.5 vs. ~8.0 for non-methoxy analogs) .
- Compare Hammett constants () to predict reactivity in nucleophilic substitutions .
- Experimental Validation: UV-Vis spectroscopy in varying pH buffers confirms protonation-dependent absorbance shifts .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation:
- Use PPE (gloves, goggles) due to potential skin/eye irritation (LD >500 mg/kg in rats) .
- Work in a fume hood to avoid inhalation of fine powders.
- Waste Disposal: Neutralize with 10% NaOH before incineration to prevent brominated by-products .
Advanced: How to analyze regioselectivity in bromination reactions of precursor molecules?
Methodological Answer:
- Mechanistic Study:
- Use -NMR to track bromine addition to the benzene ring. Para-bromination dominates due to methoxy’s directing effects .
- Competitive experiments with NBS (N-bromosuccinimide) vs. Br: NBS in CCl improves regioselectivity (95% para) .
- Computational Support: Fukui function analysis (Gaussian09) identifies electrophilic regions favoring bromination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
